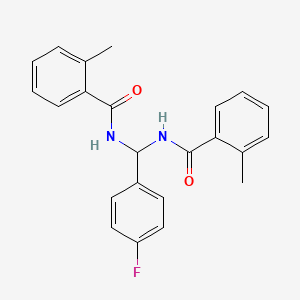
dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate is a complex organic compound with the molecular formula C33H22O6S2 It is characterized by the presence of two naphthalene groups attached to a fluorene core, which is further substituted with two sulfonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate typically involves the sulfonation of 9H-fluorene followed by the attachment of naphthalene groups. One common method involves the reaction of 9H-fluorene with sulfuric acid to introduce sulfonate groups at the 2 and 7 positions. This is followed by a Friedel-Crafts alkylation reaction with naphthalene to attach the naphthalene groups to the fluorene core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonate groups or to reduce other functional groups present in the molecule.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce desulfonated fluorene derivatives. Substitution reactions can result in a variety of functionalized fluorene compounds.
Aplicaciones Científicas De Investigación
Dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Mecanismo De Acción
The mechanism by which dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate exerts its effects depends on its specific application. In chemical reactions, the sulfonate groups can act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with proteins or nucleic acids, affecting their function and activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Di(2-naphthyl) 9H-fluorene-2,7-disulfonate
- Di(1-naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Bis(2-methylphenyl) 9H-fluorene-2,7-disulfonate
Uniqueness
Dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate is unique due to the specific positioning of the naphthalene groups and the sulfonate groups on the fluorene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C33H22O6S2 |
|---|---|
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
dinaphthalen-1-yl 9H-fluorene-2,7-disulfonate |
InChI |
InChI=1S/C33H22O6S2/c34-40(35,38-32-13-5-9-22-7-1-3-11-30(22)32)26-15-17-28-24(20-26)19-25-21-27(16-18-29(25)28)41(36,37)39-33-14-6-10-23-8-2-4-12-31(23)33/h1-18,20-21H,19H2 |
Clave InChI |
NZMLLDRHJLDALH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)S(=O)(=O)OC3=CC=CC4=CC=CC=C43)C5=C1C=C(C=C5)S(=O)(=O)OC6=CC=CC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B11985140.png)

![2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]-](/img/structure/B11985143.png)

![2-[(4-Chlorophenyl)amino]-3-((E)-[(4-chlorophenyl)imino]methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11985153.png)
![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11985154.png)
![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]acetamide](/img/structure/B11985162.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11985172.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11985174.png)
![N'-[(E)-1-(3-Methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11985180.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985188.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11985196.png)
![2-[(4-Chlorobenzyl)sulfanyl]-5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B11985210.png)

